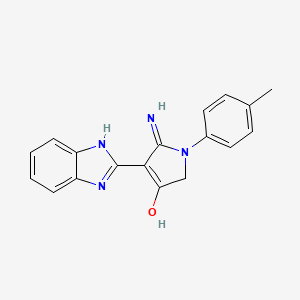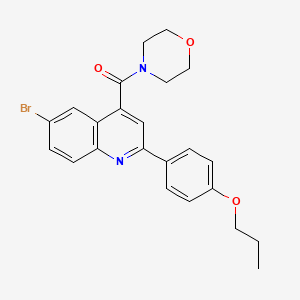![molecular formula C12H15N5O B6061681 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)
3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one, also known as DMAT, is a synthetic compound that has been used in scientific research for various purposes. DMAT is a member of the triazine family of compounds and has been shown to have potential therapeutic applications in the treatment of cancer, infectious diseases, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including protein kinases, which play a crucial role in cell signaling pathways. 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to inhibit the activity of the oncogenic kinase PIM1, which is overexpressed in various types of cancer. 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one involves the inhibition of protein kinases, which play a crucial role in cell signaling pathways. 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to inhibit the activity of the oncogenic kinase PIM1 by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival. 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases, which play a crucial role in cell signaling pathways. 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it readily available for scientific research. However, one limitation of 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one is that it has not been extensively studied in vivo, and its potential therapeutic applications in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, infectious diseases, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and enzymes. Additionally, the development of more potent and selective inhibitors of protein kinases, including PIM1, could lead to the development of new and improved therapies for various diseases.
Synthesemethoden
3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 4-dimethylaminobenzaldehyde with ethyl acetoacetate to produce 4-dimethylaminochalcone. The chalcone is then reacted with hydrazine hydrate to produce the corresponding hydrazone. Finally, the hydrazone is cyclized with methyl ethyl ketone to produce 3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one.
Eigenschaften
IUPAC Name |
3-[4-(dimethylamino)anilino]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-8-11(18)14-12(16-15-8)13-9-4-6-10(7-5-9)17(2)3/h4-7H,1-3H3,(H2,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWXGDQJOVVVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6061601.png)
![4-(2-isopropyl-1,3-oxazol-4-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6061603.png)
![2-{2-(3,4-diethoxyphenyl)-1-[(2-phenylethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6061626.png)


![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)
![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6061657.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6061660.png)
![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)
![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6061672.png)
![4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6061676.png)
![2-[(3,5-dimethylphenyl)imino]-5-(3-hydroxy-4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6061699.png)